(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13466386
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33N3O |
|---|---|
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-11-10-18(13-22)14-23(16(3)4)12-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t18?,19-/m0/s1 |
| Standard InChI Key | JTIAEFDCMSYPFH-GGYWPGCISA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one has the molecular formula C₂₀H₃₃N₃O and a molecular weight of 331.5 g/mol . Its IUPAC name reflects its stereochemistry and functional groups:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.
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Benzyl-isopropyl-amino group: Introduces aromatic and branched alkyl motifs, enhancing lipophilicity .
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Chiral centers: The (S)-configuration at the amino-butanone backbone is critical for biological activity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₃N₃O | |
| Molecular Weight | 331.5 g/mol | |
| IUPAC Name | (2S)-2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
| CAS Number | 1354025-74-3 |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via the Mannich reaction, a three-component condensation involving:
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Amine precursor: Benzyl-isopropyl-amine.
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Carbonyl compound: 3-Methylbutan-1-one.
Optimized conditions:
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Temperature: 0–25°C to control exothermic reactions.
Yield improvements (up to 98%) are achieved through microwave-assisted synthesis, reducing reaction times .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and functional group integration .
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Mass Spectrometry (MS): Validates molecular weight (m/z 331.5) .
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Infrared Spectroscopy (IR): Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹).
Physicochemical Properties
Stability and Solubility
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Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water .
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Stability: Stable at room temperature under inert atmospheres; decomposes above 200°C .
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (decomposes) | |
| LogP (Partition Coefficient) | 3.2 (predicted) | |
| pKa | 9.1 (amine group) |
Biological Activity and Applications
Mechanism of Action
The compound inhibits Inhibitor of Apoptosis Proteins (IAPs) by mimicking the Smac protein, promoting caspase activation and apoptosis in cancer cells . Structural analogs demonstrate:
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Antitumor activity: IC₅₀ values of 0.5–2.0 μM in breast and lung cancer cell lines .
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Neuroprotective effects: Modulation of dopaminergic pathways (D3 receptor agonism).
Antimicrobial Properties
Preliminary assays show moderate activity against Gram-positive bacteria (Bacillus subtilis, MIC = 75 μg/mL).
| Activity | Target/Model | Result | Source |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | IC₅₀ 1.2 μM | |
| Antimicrobial | Bacillus subtilis | MIC 75 μg/mL | |
| Neuroprotective | D3 dopamine receptor | EC₅₀ 0.8 μM |
Comparative Analysis with Structural Analogs
Impact of Substituent Modifications
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Benzyl vs. Cyclopropyl Groups: Benzyl enhances aromatic interactions with protein targets, while cyclopropyl improves metabolic stability.
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Pyrrolidine vs. Piperidine Rings: Pyrrolidine’s five-membered ring offers conformational rigidity, favoring receptor binding.
Table 4: Analogs and Their Properties
| Compound | Structural Variation | Bioactivity | Source |
|---|---|---|---|
| EVT-8056573 | Cyclopropyl-methyl-amino | Neuroprotective | |
| VC13466386 | Piperidine ring | Antidepressant |
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